Bisnorcholenaldehyde
Overview
Description
It is a white to off-white solid with a melting point of 159-160°C and a boiling point of approximately 459.4°C . This compound is an essential intermediate in the production of progesterone, which is used to treat conditions such as threatened abortion or habitual abortion disease caused by luteal insufficiency . Bisnorcholenaldehyde is also a precursor of various steroid hormones, including androgens, estrogens, and glucocorticoids .
Mechanism of Action
Target of Action
Bisnorcholenaldehyde (BA) is an essential intermediate in the production of progesterone . It is a precursor of androgen, estrogen, glucocorticoid, and intermediates of steroid hormone synthesis . These hormones play crucial roles in various physiological processes, including reproductive function, metabolism, immune response, and stress response.
Mode of Action
Steroid hormones exert their effects by binding to specific intracellular receptors, which then regulate the transcription of target genes .
Biochemical Pathways
This compound is involved in the steroid hormone biosynthesis pathway . This pathway is responsible for the production of various steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. These hormones regulate a wide range of physiological processes, from metabolism and immune response to reproductive function and stress response.
Result of Action
The primary result of this compound’s action is the production of steroid hormones. These hormones have wide-ranging effects at the molecular and cellular levels, influencing gene expression, cellular metabolism, immune function, and more .
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Bisnorcholenaldehyde is involved in the metabolic pathways of steroid hormone synthesis It interacts with enzymes or cofactors involved in these pathways
Preparation Methods
Bisnorcholenaldehyde can be synthesized through several routes. One common method involves the oxidation of 3-keto-23,24-bisnorchol-4-en-22-ol using 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX) in a mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at room temperature for five hours . The reaction mixture is then filtered, extracted with dichloromethane, and purified by silica gel column chromatography to yield this compound as a white solid with a high yield .
Chemical Reactions Analysis
Bisnorcholenaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as sodium borohydride. For example, the oxidation of this compound with IBX results in the formation of 3-oxopregn-4-ene-20-carboxylic acid . In reduction reactions, this compound can be converted to its corresponding alcohol using sodium borohydride . These reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Scientific Research Applications
Bisnorcholenaldehyde has several scientific research applications. It is used as an intermediate in the synthesis of progesterone and other steroid hormones . The compound is also used as a reference material for medical impurities and in studies related to cholesterol metabolism .
Comparison with Similar Compounds
Bisnorcholenaldehyde is similar to other steroidal intermediates such as androstenedione and 21-hydroxy-20-methylpregn-4-en-3-one . this compound is unique in its specific role as an intermediate in the production of progesterone and its derivatives . Other similar compounds include 27-Nor-Δ4-dafachronic acid and 3b,6a-dihydroxy-5a-cholan-23-one, which are used in different synthetic pathways and have distinct biological activities .
Properties
IUPAC Name |
(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJEGGIGJLDQK-HOFZUOGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3986-89-8 | |
Record name | NSC9738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Bisnorcholenaldehyde in the synthesis of Antheridiol? []
A: Antheridiol is a crucial hormone involved in the sexual reproduction of certain fungi. The synthesis outlined in the research utilizes this compound as a building block. Specifically, 3-tetrahydropyranyloxy-Δ5-7-oxo-bisnorcholenaldehyde undergoes an aldol condensation with β-isopropylbut-2-enolide. This reaction, followed by the removal of the protecting group, yields Antheridiol in a significant 40% yield. [] This highlights the utility of this compound derivatives in constructing complex natural products.
Q2: How is this compound utilized in steroid side-chain modification? []
A: The research demonstrates the use of this compound in selectively cleaving the side chain of Neoergosteryl acetate. [] This process leads to the isolation of 3,β-hydroxy-ar, B-bisnorcholanaldehyde, captured in its stable dimethyl acetal form. [] This compound, with its truncated side chain, can then be further modified through various reactions, showcasing the role of this compound as a valuable tool in steroid chemistry.
Q3: Can you elaborate on the purification techniques employed for this compound derivatives? []
A: While the provided abstracts lack specific details on analytical techniques, they highlight the importance of purification in obtaining this compound derivatives. One abstract mentions the use of "macroporous resin column chromatography followed by crystallization" for refining Androstenedione and this compound from a complex mixture. [] This suggests that chromatographic methods, coupled with crystallization, are likely employed to isolate and purify these compounds from reaction mixtures, emphasizing the need for efficient separation techniques in this field.
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